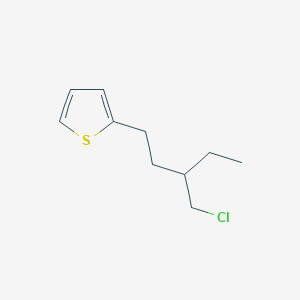
2-(3-(Chloromethyl)pentyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Chloromethyl)pentyl)thiophene is an organic compound with the molecular formula C10H15ClS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)pentyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Chloromethyl)pentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of 2-(3-(azidomethyl)pentyl)thiophene or 2-(3-(thiomethyl)pentyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-(methyl)pentyl)thiophene
Aplicaciones Científicas De Investigación
2-(3-(Chloromethyl)pentyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mecanismo De Acción
The mechanism of action of 2-(3-(Chloromethyl)pentyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(Bromomethyl)pentyl)thiophene
- 2-(3-(Iodomethyl)pentyl)thiophene
- 2-(3-(Methyl)pentyl)thiophene
Uniqueness
2-(3-(Chloromethyl)pentyl)thiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for various chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H15ClS |
|---|---|
Peso molecular |
202.74 g/mol |
Nombre IUPAC |
2-[3-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-9(8-11)5-6-10-4-3-7-12-10/h3-4,7,9H,2,5-6,8H2,1H3 |
Clave InChI |
ZFGMLKZOCNADQI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1=CC=CS1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





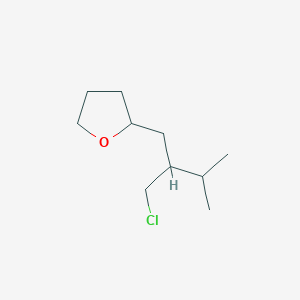
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)

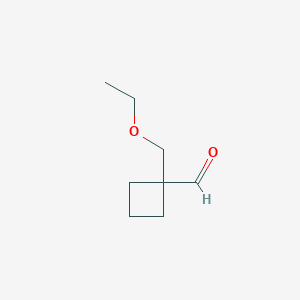
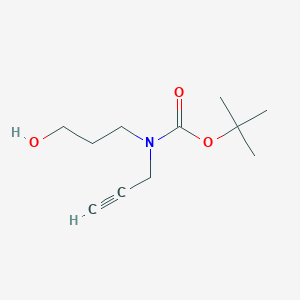
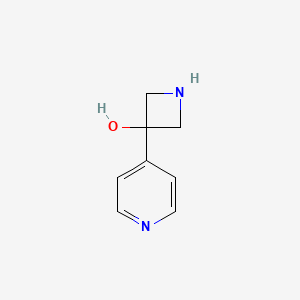
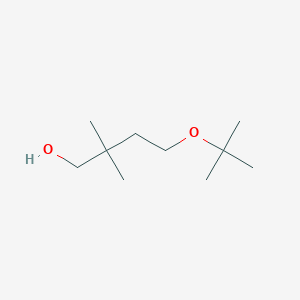
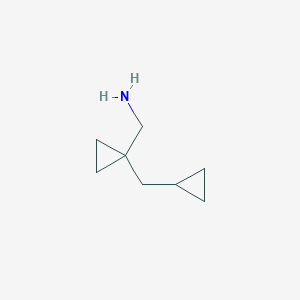

![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)

